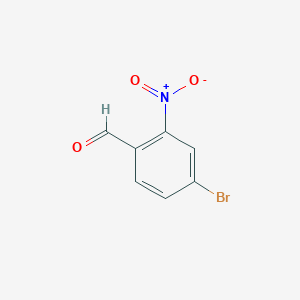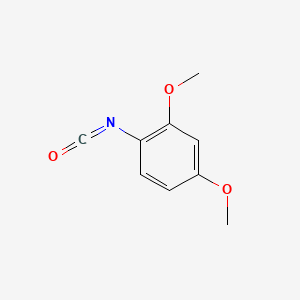
4-Bromo-2-nitrobenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-nitrobenzaldehyde is a chemical compound that has been the subject of various research studies due to its potential applications in different fields such as medicine, agriculture, and organic synthesis. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzaldehyde core.
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzaldehyde has been explored through different methods. One approach involves a regioselective bromine/lithium exchange in 2,5-dibromo-1-nitrobenzene, leading to the formation of the compound with high yield and without the formation of isomeric aldehydes . Another study reported the synthesis of substituted 2-bromobenzaldehydes, which could potentially include 4-Bromo-2-nitrobenzaldehyde, using a palladium-catalyzed ortho-bromination of benzaldehydes . Additionally, a green synthesis method has been developed for a Schiff base compound derived from 4-Bromo-2-nitrobenzaldehyde, highlighting the use of environmentally friendly synthesis techniques .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzaldehyde and its derivatives has been elucidated using various spectroscopic techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the Schiff base compound derived from 4-Bromo-2-nitrobenzaldehyde was found to have a monoclinic crystal structure . In another study, the molecular structure and properties of a related compound, 2-fluoro-4-bromobenzaldehyde, were investigated, providing insights into the effects of halogen substitution on molecular conformation .
Chemical Reactions Analysis
4-Bromo-2-nitrobenzaldehyde can undergo various chemical reactions, forming different derivatives and products. For example, it can be used in the synthesis of Schiff bases through condensation reactions . It can also participate in the synthesis of complex organic compounds such as Tyrian purple when reacted with nitromethane . Furthermore, the bromination of 2-nitrobenzaldehyde has been reexamined, revealing the formation of mono- and dibrominated products, which could include 4-Bromo-2-nitrobenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-nitrobenzaldehyde and its derivatives are influenced by the presence of substituents on the benzene ring. The Schiff base derivative of 4-Bromo-2-nitrobenzaldehyde exhibited considerable urease inhibitory activity, suggesting potential medicinal and agricultural applications . The study of 2-fluoro-4-bromobenzaldehyde provided detailed information on the vibrational spectra and molecular structure, which are essential for understanding the physical properties of halogen-substituted benzaldehydes .
Applications De Recherche Scientifique
Bromination and Synthesis Techniques
- Selective Bromination : The bromination of 2-nitrobenzaldehyde, using N-bromosuccinimide (NBS) or NaBr-NaIO4 in sulfuric acid, was studied. Contrary to previous reports, the reaction did not exclusively yield 4-bromo-2-nitrobenzaldehyde, but rather a variety of mono- and dibrominated isomers (Cummings & Söderberg, 2014).
- Regioselective Synthesis : A method involving phenyllithium with 2,5-dibromo-1-nitrobenzene in tetrahydrofuran at -105°C led to the synthesis of 4-bromo-2-nitrobenzaldehyde with high regioselectivity and a yield of 92% (Voss & Gerlach, 1989).
Chemical Reactions and Properties
- Condensation Reactions : The compound has been used in condensation reactions to form various benzohydrazide derivatives, demonstrating its versatility in organic synthesis (Zhang et al., 2009).
- Catalytic Ozonation : Studies on the degradation of 4-nitrobenzaldehyde (4-NBA) through single and catalytic ozonation processes have been conducted. These studies help in understanding the pollutant removal processes and the role of catalysts like carbon nanotubes in such reactions (Santos et al., 2020).
Applications in Material and Pharmaceutical Fields
- Green Synthesis : The compound's derivatives have shown potential as urease inhibitors, with implications for both medical and agricultural applications. This showcases the potential of 4-bromo-2-nitrobenzaldehyde in the development of new bioactive compounds (Zulfiqar et al., 2020).
- Pharmaceutical Analysis : Its derivatives have been used in analytical methods, such as high-performance liquid chromatography (HPLC), to detect and control genotoxic impurities in drug substances (Luo et al., 2018).
Safety And Hazards
4-Bromo-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXUXSXBEUJRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920135 | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzaldehyde | |
CAS RN |
908334-04-3, 5551-12-2 | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)





